Cas no 1692477-01-2 (1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione)

1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione 化学的及び物理的性質
名前と識別子
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- 1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione
- 1692477-01-2
- EN300-1125023
-
- インチ: 1S/C10H9BrO2S/c11-7-3-10(14-5-7)9(13)4-8(12)6-1-2-6/h3,5-6H,1-2,4H2
- InChIKey: PCGQDHVWIAZRJG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CSC(=C1)C(CC(C1CC1)=O)=O
計算された属性
- せいみつぶんしりょう: 271.95066g/mol
- どういたいしつりょう: 271.95066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 62.4Ų
1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1125023-1g |
1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione |
1692477-01-2 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1125023-1.0g |
1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione |
1692477-01-2 | 1g |
$1256.0 | 2023-06-09 | ||
Enamine | EN300-1125023-0.25g |
1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione |
1692477-01-2 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1125023-10.0g |
1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione |
1692477-01-2 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1125023-10g |
1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione |
1692477-01-2 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1125023-0.1g |
1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione |
1692477-01-2 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1125023-5g |
1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione |
1692477-01-2 | 95% | 5g |
$2443.0 | 2023-10-26 | |
Enamine | EN300-1125023-0.5g |
1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione |
1692477-01-2 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1125023-2.5g |
1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione |
1692477-01-2 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1125023-0.05g |
1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione |
1692477-01-2 | 95% | 0.05g |
$707.0 | 2023-10-26 |
1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dioneに関する追加情報
1-(4-Bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione
The compound 1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione, with CAS No: 1692477-01-2, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structure and potential applications.
The molecule consists of a central propane backbone with two ketone groups at positions 1 and 3, giving it the name propane-1,3-dione. Attached to this backbone are two distinct substituents: a bromothiophene group at position 1 and a cyclopropyl group at position 3. The bromothiophene moiety, specifically the 4-bromo derivative, adds a layer of complexity to the molecule's electronic properties and reactivity.
Recent studies have highlighted the potential of this compound in various areas of research. For instance, its thiophene ring is known to exhibit aromaticity, which can influence its electronic properties and make it a candidate for applications in materials science, such as in organic electronics or semiconductors.
In terms of synthesis, the compound can be prepared through a variety of methods, including nucleophilic substitution or coupling reactions involving bromothiophene derivatives and cyclopropyl ketones. The choice of synthesis pathway depends on the desired regiochemistry and scalability of the process.
One area where this compound has shown promise is in pharmacology. The presence of both aromatic and strained ring systems (the thiophene and cyclopropane groups) may confer unique bioactivity profiles that could be exploited in drug discovery efforts targeting specific therapeutic areas such as cancer or inflammation.
Moreover, computational studies have provided insights into the molecular interactions of this compound with biological targets. These studies suggest that the bromine atom on the thiophene ring could play a critical role in binding affinity due to its electron-withdrawing properties.
In conclusion, 1-(4-bromothiophen-2-yl)-3-cyclopropylpropane-1,3-dione is a versatile molecule with intriguing structural features and diverse potential applications across multiple scientific disciplines.
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